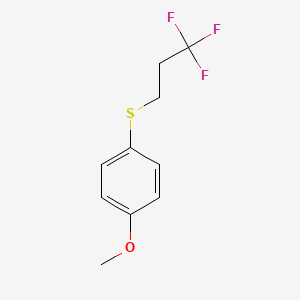

4-Methoxyphenyl 3,3,3-trifluoropropyl sulfide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound of interest, 4-Methoxyphenyl 3,3,3-trifluoropropyl sulfide, is a fluorinated organic molecule that contains a methoxyphenyl group attached to a trifluoropropyl sulfide moiety. While the provided papers do not directly discuss this compound, they do provide insights into the behavior and properties of structurally related compounds, which can be useful in understanding the chemistry of 4-Methoxyphenyl 3,3,3-trifluoropropyl sulfide.

Synthesis Analysis

The synthesis of related fluorinated sulfides is well-documented in the literature. For instance, the anodic oxidation of 2-methoxy-3,3,3-trifluoropropyl phenyl sulfide in methanol containing Et3N•3HF leads to the formation of an α-methoxylated product, which can undergo further nucleophilic substitution with carbon nucleophiles . Similarly, the anodic methoxylation and acetoxylation of phenyl trifluoroethyl sulfide have been successfully performed, yielding α-methoxy and α-acetoxy sulfides, which are valuable intermediates for the synthesis of fluoroorganic compounds . These methods could potentially be adapted for the synthesis of 4-Methoxyphenyl 3,3,3-trifluoropropyl sulfide.

Molecular Structure Analysis

Quantum mechanical calculations and spectroscopic investigations are powerful tools for analyzing the molecular structure of fluorinated compounds. For example, a related compound, 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl] benzene-1-sulfonamide, has been studied using Density Functional Theory (DFT) to obtain molecular structural parameters and vibrational frequencies . Such computational studies can provide insights into the molecular geometry, electronic distribution, and reactive sites of 4-Methoxyphenyl 3,3,3-trifluoropropyl sulfide.

Chemical Reactions Analysis

The reactivity of trifluoropropyl sulfides in various chemical reactions is well-documented. For instance, derivatives of 3,3,3-trifluoropropene, such as alpha-sulfide, sulfoxide, and sulfone, have been shown to participate in 1,3-dipolar cycloadditions with diazo compounds to afford various trifluoromethyl-substituted products . These reactions highlight the potential reactivity of 4-Methoxyphenyl 3,3,3-trifluoropropyl sulfide in similar cycloaddition reactions or other chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated compounds can be influenced by the presence of the trifluoromethyl group and the aromatic moiety. For example, 2,5-bis(4-methoxyphenyl)-1,3,4-oxadiazole has been studied as a corrosion inhibitor for mild steel in sulfuric acid, demonstrating high efficiency and suggesting strong adsorption onto metal surfaces . The thermodynamic properties of such compounds can provide valuable information about their stability and interactions with other substances. These findings can be extrapolated to predict the behavior of 4-Methoxyphenyl 3,3,3-trifluoropropyl sulfide in various environments.

Scientific Research Applications

Renewable Energy Applications

Recent advances in metal sulfides, including compounds similar to 4-Methoxyphenyl 3,3,3-trifluoropropyl sulfide, have shown significant potential in renewable energy applications. Metal sulfides are explored for their electrocatalytic, photocatalytic, and photoelectrochemical properties for water splitting, highlighting their contribution to hydrogen energy production. Scalable methods for the preparation of metal sulfides are critical for fully exploiting their potential in energy conversion technologies, with a focus on enhancing performance through structural tuning, composition control, and defect management (Chandrasekaran et al., 2019).

Environmental Monitoring and Remediation

Studies on environmental monitoring highlight the importance of detecting and removing persistent organic pollutants, such as sulfamethoxazole, from aqueous solutions using cleaner techniques. These insights are crucial for sustainable development of technology for environmental remediation and emphasize the role of advanced materials, possibly including those based on 4-Methoxyphenyl 3,3,3-trifluoropropyl sulfide, in enhancing the removal efficiency of toxic contaminants through adsorption or photocatalytic degradation (Prasannamedha & Kumar, 2020).

Biomedical Applications

Copper sulfide (CuS) nanoparticles, sharing similar structural features with 4-Methoxyphenyl 3,3,3-trifluoropropyl sulfide, have been extensively studied for their biomedical applications. These include in vitro detection of biomolecules, chemicals, and pathogens, as well as in vivo uses in molecular imaging, cancer therapy based on photothermal properties, and drug delivery. The versatility and potential biomedical/clinical applications of CuS nanoparticles suggest a promising avenue for research into similar compounds (Goel, Chen, & Cai, 2014).

Environmental Safety and Surfactant Applications

A comprehensive study on the environmental safety of major surfactant classes, including alcohol sulfates and sulfonates, discusses the chemical structures, use, environmental fate, and toxicity. Such surfactants, related to 4-Methoxyphenyl 3,3,3-trifluoropropyl sulfide by their sulfide components, show no adverse impact on aquatic or sediment environments at current levels of use, underscoring their potential for safe use in consumer products (Cowan-Ellsberry et al., 2014).

Challenges in Metal-Organic Frameworks for Water Treatment

The integration of metal-organic frameworks (MOFs) in sulfate radical advanced oxidation processes (SR-AOPs) for water treatment, including the degradation of organic pollutants, presents both progress and challenges. The synthesis and application of MOFs and MOF-based materials, potentially including those related to 4-Methoxyphenyl 3,3,3-trifluoropropyl sulfide, are discussed in terms of their ability to activate PMS/PS in SR-AOPs, highlighting the need for further research and development (Huang et al., 2020).

properties

IUPAC Name |

1-methoxy-4-(3,3,3-trifluoropropylsulfanyl)benzene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11F3OS/c1-14-8-2-4-9(5-3-8)15-7-6-10(11,12)13/h2-5H,6-7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRHQFTUAZAUMKC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)SCCC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11F3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Methoxyphenyl 3,3,3-trifluoropropyl sulfide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Fluoro-N-methyl-N-[1-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]pyridine-3-carboxamide](/img/structure/B2540639.png)

![methyl 4-[(1R)-1-hydroxyethyl]benzoate](/img/structure/B2540640.png)

![4-methyl-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide](/img/structure/B2540641.png)

![(2Z)-N-(1,3-benzodioxol-5-yl)-2-[(4-methylphenyl)sulfonylhydrazinylidene]chromene-3-carboxamide](/img/structure/B2540642.png)

![3-(3-{[4-(Morpholin-4-yl)phenyl]amino}-2,5-dioxopyrrolidin-1-yl)benzoic acid](/img/structure/B2540645.png)

![2-[6-(2,3-Dimethylphenyl)-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetamide](/img/structure/B2540646.png)

![1-(2-chlorophenyl)-N-[3-(4-phenylpiperazin-1-yl)propyl]methanesulfonamide](/img/structure/B2540649.png)

![[(4-Chlorophenyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate](/img/structure/B2540650.png)

![N-(1-{4-ethyl-5-[(4-methylbenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}-2-phenylethyl)-4-fluorobenzenesulfonamide](/img/structure/B2540651.png)

![5-((4-Chlorophenyl)(4-hydroxypiperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2540657.png)